molecular formula C20H22O6 B198780 Dehydrodiconiferyl alcohol CAS No. 4263-87-0

Dehydrodiconiferyl alcohol

Cat. No. B198780
CAS RN: 4263-87-0
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrodiconiferyl alcohol (DHCA) is a chemical compound with the formula C20H22O6 . It was originally isolated from the stems of Cucurbita moschata and has been shown to exhibit anti-adipogenic and anti-lipogenic effects in 3T3-L1 cells and primary mouse embryonic fibroblasts .


Synthesis Analysis

The biosynthesis of this compound Glucosides involves the dimerization of coniferyl alcohol by a soluble intracellular peroxidase and subsequent glycosylation . The control of its concentration is exerted through restricted availability of coniferyl alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

Scientific Research Applications

  • Anti-Helicobacter Pylori Agent : DHCA has been synthesized for potential use as an anti-Helicobacter pylori agent, starting from vanillin (Hu & Jeong, 2006).

  • Wound Healing : A study highlighted the therapeutic potential of DHCA in skin wound healing. This was attributed to its effects on inactivating NF‐κB pathways in macrophages (Hu et al., 2019).

  • Cell Growth in Tobacco : DHCA glucosides have been shown to replace the cytokinin requirement for growth of tobacco cells in culture, suggesting a significant role in plant cell growth (Orr & Lynn, 1992).

  • Anti-Inflammatory Properties : Research demonstrated that DHCA, derived from Cucurbita moschata, possesses anti-inflammatory effects via the IKK-NF-κB pathway (Lee, Choi, & Kim, 2015).

  • Cytokinin-Substituting Activity : A reassessment of DHCA's previously claimed cytokinin-substituting and cell-division-promoting activity in tobacco callus formation found no substantial evidence to support these activities (Witvrouw et al., 2023).

  • Structural Analysis : The absolute configuration of DHCA has been determined, which is crucial for understanding its biological activities (Hirai et al., 1994).

  • Immunological Studies : DHCA modulates the differentiation of Th17 and Th1 cells and shows promise in suppressing experimental autoimmune encephalomyelitis, highlighting its potential in immunological applications (Lee et al., 2015).

  • Lignin Analysis : DHCA has been used in studies involving lignin, such as in the immunolocalization of lignin structures in plant cell walls, demonstrating its role in plant biochemistry (Kiyoto et al., 2013).

Mechanism of Action

Dehydrodiconiferyl alcohol has been found to accelerate wound healing via inactivating NF-κB pathways in macrophages . It also has been shown to promote BMP-2-induced osteoblastogenesis .

Safety and Hazards

The safety data sheet for Dehydrodiconiferyl alcohol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The biosynthesis of Dehydrodiconiferyl alcohol glucosides suggests that control of its concentration is exerted through restricted availability of coniferyl alcohol . This could be a potential area for future research.

Biochemical Analysis

Biochemical Properties

Dehydrodiconiferyl alcohol is an estrogen receptor agonist . It can promote BMP-2-induced osteoblastogenesis . This suggests that it plays a significant role in biochemical reactions, particularly those involving enzymes and proteins related to bone formation. Furthermore, it exerts anti-inflammatory activity through the inactivation of NF-κB pathways .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it can promote wound healing by enhancing epithelial cell proliferation and collagen formation . It also reduces inflammatory cell infiltration . These effects are largely due to its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis . It also exerts anti-inflammatory activity by inactivating NF-κB pathways . This suggests that it can bind to these receptors and influence their activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to promote wound healing over time by enhancing epithelial cell proliferation and collagen formation

Metabolic Pathways

This compound is involved in the lignan biosynthesis pathway . It is synthesized from coniferyl alcohol through a series of reactions involving various enzymes

properties

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodiconiferyl alcohol
Reactant of Route 2
Dehydrodiconiferyl alcohol
Reactant of Route 3
Dehydrodiconiferyl alcohol
Reactant of Route 4
Dehydrodiconiferyl alcohol
Reactant of Route 5
Dehydrodiconiferyl alcohol
Reactant of Route 6
Dehydrodiconiferyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.